N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14825381
InChI: InChI=1S/C20H25N5O/c1-25-17-11-6-5-10-16(17)22-18(25)12-7-13-21-20(26)19-14-8-3-2-4-9-15(14)23-24-19/h5-6,10-11H,2-4,7-9,12-13H2,1H3,(H,21,26)(H,23,24)
SMILES:
Molecular Formula: C20H25N5O
Molecular Weight: 351.4 g/mol

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14825381

Molecular Formula: C20H25N5O

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide -

Specification

Molecular Formula C20H25N5O
Molecular Weight 351.4 g/mol
IUPAC Name N-[3-(1-methylbenzimidazol-2-yl)propyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Standard InChI InChI=1S/C20H25N5O/c1-25-17-11-6-5-10-16(17)22-18(25)12-7-13-21-20(26)19-14-8-3-2-4-9-15(14)23-24-19/h5-6,10-11H,2-4,7-9,12-13H2,1H3,(H,21,26)(H,23,24)
Standard InChI Key YEVIWYPOELUVES-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=NNC4=C3CCCCC4

Introduction

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that combines a benzimidazole moiety with a cycloheptapyrazole framework. This unique structural combination is of significant interest in medicinal chemistry due to its potential for diverse biological activities.

Synthesis Methods

The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic synthesis techniques. These methods may include:

  • Initial Formation of Benzimidazole Derivative: This involves synthesizing the benzimidazole core, often through condensation reactions.

  • Attachment of Propyl Linker: The benzimidazole is then linked to a propyl chain, which may involve alkylation reactions.

  • Construction of Cycloheptapyrazole Framework: This step requires forming the cycloheptapyrazole ring, potentially through cyclization reactions.

  • Final Carboxamide Formation: The synthesis concludes with the introduction of a carboxamide group, typically through amidation reactions.

Biological Activities and Potential Applications

Pyrazole derivatives, including those with cycloheptapyrazole frameworks, often exhibit significant biological activities such as anti-inflammatory, analgesic, and antitumor properties. The unique structure of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide may allow it to interact effectively with various biological targets, making it a promising lead compound for drug development.

Potential Biological ActivityDescription
Anti-inflammatoryAbility to reduce inflammation, potentially useful in treating inflammatory disorders.
AnalgesicCapacity to relieve pain, which could be beneficial in managing pain-related conditions.
AntitumorPotential to inhibit tumor growth, making it a candidate for cancer therapy research.

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